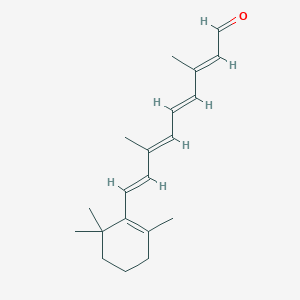

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microbial Mannosidases in Biotechnology

Microbial mannosidases, which act on mannans (a major constituent of hemicelluloses) to yield mannose, have significant applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. Mannan hydrolyzing enzymes, including β-mannosidases necessary for the complete depolymerization of mannan, are produced mainly by bacteria and fungi, showcasing a wide range of pH and temperature activity. Their extensive application underscores the importance of research into carbohydrate-processing enzymes, which could be relevant to the use of "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" in creating biofuels and pharmaceuticals (Chauhan & Gupta, 2017).

C-Mannosylation in Protein Function

The study of C-mannosylation, a rare form of glycosylation involving a mannopyranose molecule, enhances our understanding of protein structure and function. This modification affects protein stability, secretion, and function, pointing to the sophisticated roles carbohydrates play in biomolecular interactions and potential therapeutic applications. Research into C-mannosylated proteins may uncover novel pathways and functions for mannopyranose-containing compounds in medicine and biotechnology (Crine & Acharya, 2021).

Mannich Bases and Pharmacological Properties

Mannich bases, derived from reactions involving carbohydrates, possess a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. These findings suggest the potential for "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" to contribute to the synthesis of Mannich bases with significant therapeutic value, highlighting the compound's relevance in drug development and medicinal chemistry (Sethi et al., 2015).

Antioxidant Activity of Chromones

Research on chromones, compounds related to the broader class of phytochemicals that includes mannopyranoses, indicates their potential as radical scavengers and antioxidants. This activity suggests a pathway through which "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" might exert protective effects against cellular impairment, further supporting its application in developing treatments for diseases caused by oxidative stress (Yadav et al., 2014).

Mecanismo De Acción

Target of Action

It is known to be used in the preparation of acetobromomannose , which suggests that it may interact with enzymes or receptors that recognize or process mannose derivatives.

Biochemical Pathways

Given its role as a precursor in the synthesis of acetobromomannose , it may be involved in pathways related to carbohydrate metabolism or cell surface glycosylation.

Result of Action

As a precursor to acetobromomannose , its effects would likely be related to the functions of this compound, which could include roles in cell-cell interaction, immune response, or pathogen recognition.

Action Environment

The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) would be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules that can interact with mannose derivatives.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of acetobromomannose , suggesting that it may interact with enzymes involved in carbohydrate metabolism.

Molecular Mechanism

It is known to be a precursor in the preparation of acetobromomannose , suggesting that it may undergo enzymatic reactions to form this compound

Metabolic Pathways

It is known to be a precursor in the preparation of acetobromomannose , suggesting that it may be involved in carbohydrate metabolism

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) can be achieved by the acetylation of beta-D-mannopyranose followed by the methylation of the resulting tri-acetylated product.", "Starting Materials": ["beta-D-mannopyranose", "acetic anhydride", "pyridine", "methyl orthoacetate", "toluene", "sodium methoxide"], "Reaction": ["Step 1: Tri-O-acetylation of beta-D-mannopyranose by the reaction with acetic anhydride and pyridine in toluene solvent to yield 3,4,6-Tri-O-acetyl-beta-D-mannopyranose.", "Step 2: Methylation of the tri-acetylated product by the reaction with methyl orthoacetate and sodium methoxide in methanol solvent at room temperature to yield 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)."] } | |

Número CAS |

4435-05-6 |

Fórmula molecular |

C15H22O10 |

Peso molecular |

362.33 g/mol |

Nombre IUPAC |

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |

InChI |

InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13+,14+,15?/m1/s1 |

Clave InChI |

AUVGRVGPAIFPSA-PEONVUOVSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]2[C@@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C |

SMILES |

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C |

Sinónimos |

1,2-O-(1-Methoxyethylidene)-β-D-mannopyranose Triacetate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)